6-(Propan-2-ylsulfanyl)pyridin-3-ol
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Overview
Description
6-(Propan-2-ylsulfanyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a propan-2-ylsulfanyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-ylsulfanyl)pyridin-3-ol typically involves the introduction of the propan-2-ylsulfanyl group to the pyridine ring followed by the hydroxylation at the 3-position. One common method involves the reaction of 6-chloropyridin-3-ol with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-ylsulfanyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehydroxylated products, modified sulfanyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-(Propan-2-ylsulfanyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Propan-2-ylsulfanyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The compound’s sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Propan-2-ylsulfanyl)pyridin-2-ol
- 6-(Propan-2-ylsulfanyl)pyridin-4-ol
- 2-(Propan-2-ylsulfanyl)pyridin-3-ol
Comparison
6-(Propan-2-ylsulfanyl)pyridin-3-ol is unique due to the specific positioning of the hydroxyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the propan-2-ylsulfanyl group also imparts distinct physicochemical properties, such as increased lipophilicity and potential for redox activity, distinguishing it from other pyridine derivatives .
Properties
IUPAC Name |
6-propan-2-ylsulfanylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQRJZTYJNISIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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